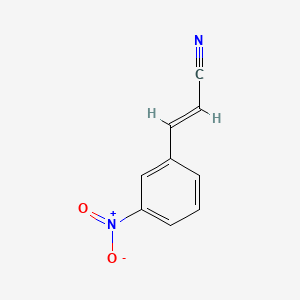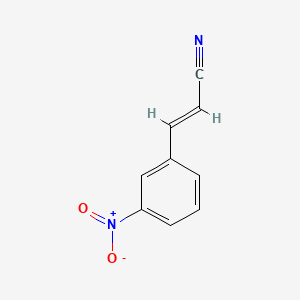![molecular formula C22H30Cl2N2O5 B13825453 1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzodioxole and a trimethoxyphenyl group, making it a subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride typically involves multi-step organic reactions. One common method includes:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Piperazine Derivative: The benzodioxole intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Introduction of the Trimethoxyphenyl Group: The final step involves the alkylation of the piperazine derivative with a trimethoxyphenyl ethyl halide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-arylated piperazine derivatives.
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acrylonitrile
- 3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one
Uniqueness
1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C22H30Cl2N2O5 |
|---|---|
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C22H28N2O5.2ClH/c1-25-20-12-16(13-21(26-2)22(20)27-3)6-7-23-8-10-24(11-9-23)17-4-5-18-19(14-17)29-15-28-18;;/h4-5,12-14H,6-11,15H2,1-3H3;2*1H |
Clé InChI |
HJTSQHBCLWGTTN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CCN2CCN(CC2)C3=CC4=C(C=C3)OCO4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13825389.png)
![(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13825390.png)
![[(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B13825393.png)
![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
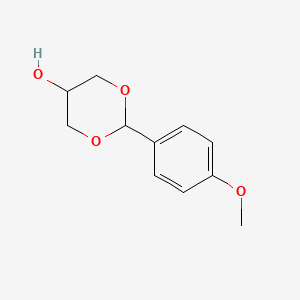
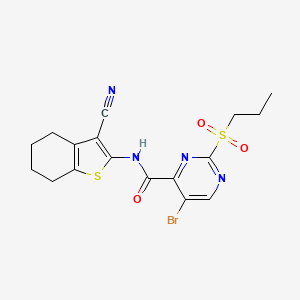
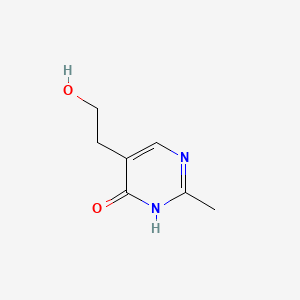
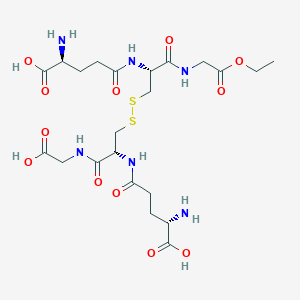
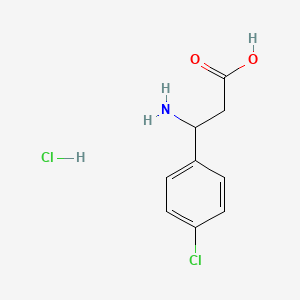
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
